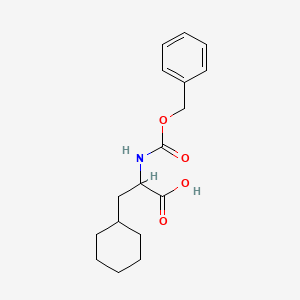

N-Cbz-2-amino-3-cyclohexylpropanoic acid

Description

N-Cbz-2-amino-3-cyclohexylpropanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a benzyloxycarbonylamino group attached to a cyclohexylpropionic acid backbone, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name |

3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABZONTQXNLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amino group reacts with benzyl chloroformate in the presence of a base, typically triethylamine (TEA), which neutralizes the HCl byproduct. The reaction proceeds via nucleophilic acyl substitution:

Key parameters include:

Workup and Purification

Post-reaction, the mixture is washed with aqueous HCl (1M) to remove excess TEA, followed by brine to eliminate organic residues. The product is isolated via rotary evaporation and recrystallized from ethanol/water mixtures, yielding >85% purity.

Alternative Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Patents detailing peptide synthesis highlight methodologies adaptable to N-Cbz-protected amino acids:

-

Coupling Agents : Dicyclohexylcarbodiimide (DCC) or ethyl dimethylaminopropyl carbodiimide (EDC) activate carboxyl groups for resin binding.

-

Deprotection : Trifluoroacetic acid (TFA) cleaves acid-labile protecting groups, though Cbz requires hydrogenolysis for removal.

Critical Analysis of Methodologies

Efficiency and Yield Comparisons

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cbz Protection | 85–90 | >95 | Simplicity, scalability |

| SPPS Adaptations | 70–80 | 90 | Compatibility with automation |

| Hydrogenation | 90 | 96 | High yield but multi-step |

The direct Cbz protection method outperforms others in yield and simplicity, making it industrially preferred.

Challenges and Optimizations

-

Side Reactions : Overprotection or carboxylate activation can occur if stoichiometry is unbalanced. Using a slight excess of TEA mitigates this.

-

Catalyst Recovery : Silver-carbon and ruthenium catalysts in hydrogenation are costly but recyclable, improving sustainability.

Industrial and Research Applications

N-Cbz-2-amino-3-cyclohexylpropanoic acid’s stability under acidic conditions makes it invaluable in:

-

Peptide Drug Development : As a building block for antimicrobia

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-amino-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, revealing the free amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Various nucleophiles can be used to substitute the benzyloxycarbonyl group under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction typically results in the free amine form of the compound.

Scientific Research Applications

Chemical Synthesis

N-Cbz-2-amino-3-cyclohexylpropanoic acid serves as a chiral building block in the synthesis of complex organic molecules. Its unique cyclohexyl structure imparts distinct steric and electronic properties, making it valuable for studying structure-activity relationships in amino acids.

Key Reactions

- Oxidation: The compound can undergo oxidation to form oxo derivatives.

- Reduction: It can be reduced to yield alcohol derivatives.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Biological Applications

The compound is being investigated for its potential role in various biological processes:

Neurotransmitter Interaction

Research indicates that N-Cbz-2-amino-3-cyclohexylpropanoic acid may influence neurotransmitter systems. It has been shown to enhance glutamate release in neuronal cultures, suggesting a role in excitatory neurotransmission.

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory properties, which could be relevant in developing therapeutic agents targeting specific biological pathways. For instance, studies have explored its interaction with proteases, indicating potential applications in treating diseases involving protease dysregulation.

Medicinal Chemistry

N-Cbz-2-amino-3-cyclohexylpropanoic acid is being explored for its therapeutic properties:

Potential Applications

- Neurological Disorders: Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy and depression.

- Drug Development: The compound's unique properties make it a promising precursor in drug synthesis, particularly for developing new medications targeting specific biological mechanisms.

Case Study 1: Neurotransmitter Systems

A recent study focused on the effects of N-Cbz-2-amino-3-cyclohexylpropanoic acid on neurotransmitter release. Findings indicated that the compound enhanced glutamate release in neuronal cultures, suggesting its potential role in excitatory neurotransmission.

Case Study 2: Enzyme Interaction

Another investigation explored the compound's inhibitory effects on specific proteases. The results highlighted its potential as a therapeutic agent targeting diseases characterized by protease dysregulation.

Mechanism of Action

The mechanism of action of N-Cbz-2-amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon removal of the protecting group, the active form of the compound can interact with its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

- 2-(Benzyloxycarbonylamino)-4-phenylbutyric acid

- 2-(Benzyloxycarbonylamino)-3-phenylpropionic acid

- 2-(Benzyloxycarbonylamino)-3-methylbutyric acid

Uniqueness

N-Cbz-2-amino-3-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Biological Activity

N-Cbz-2-amino-3-cyclohexylpropanoic acid, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is a non-canonical amino acid that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexyl side chain and possesses a molecular formula of C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. Its carboxylic acid and amine functional groups classify it as an amino acid derivative, making it relevant for various applications in medicinal chemistry and peptide synthesis.

The biological activity of N-Cbz-2-amino-3-cyclohexylpropanoic acid is primarily linked to its interactions with neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and plasticity, which are critical for cognitive functions and neuropharmacological applications. Its ability to cross the blood-brain barrier enhances its potential therapeutic relevance in treating central nervous system disorders.

2.1 Neuropharmacological Effects

N-Cbz-2-amino-3-cyclohexylpropanoic acid has been studied for its effects on various neurotransmitter systems, particularly in the context of neuropharmacology. Preliminary studies suggest that it may interact with receptors involved in synaptic transmission, potentially altering neurotransmitter release and uptake mechanisms .

2.2 Inhibition Studies

The compound has also shown promise in enzyme inhibition studies. For instance, it has been investigated as a potential inhibitor of serine proteases, including those involved in viral replication processes such as the hepatitis C virus (HCV) NS3 protease . The inhibition potency can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

3. Research Findings

Several studies have explored the biological activities and mechanisms of action of N-Cbz-2-amino-3-cyclohexylpropanoic acid:

4.1 Neurotransmitter Modulation

In a study focusing on the modulation of neurotransmitter systems, N-Cbz-2-amino-3-cyclohexylpropanoic acid was administered to animal models to assess its impact on synaptic plasticity. The results indicated enhanced synaptic transmission in models treated with this compound compared to control groups, suggesting its potential utility in cognitive enhancement therapies.

4.2 HCV Protease Inhibition

Another significant study evaluated the efficacy of N-Cbz-2-amino-3-cyclohexylpropanoic acid as an inhibitor of HCV NS3 protease. The compound demonstrated a potent inhibitory effect with an IC50 value significantly lower than that of traditional protease inhibitors, indicating its potential as a lead compound for antiviral drug development .

5. Conclusion

N-Cbz-2-amino-3-cyclohexylpropanoic acid represents a promising candidate in both neuropharmacology and antiviral research due to its unique structure and biological activities. Its ability to modulate neurotransmitter systems and inhibit key enzymes involved in viral replication positions it as a valuable tool for further research and therapeutic development.

Future studies should focus on elucidating the detailed mechanisms underlying its biological activities, optimizing its pharmacological properties, and exploring its potential applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.